molecular formula C22H19N3O2 B11010441 2-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydroquinoline-4-carboxamide

2-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11010441
M. Wt: 357.4 g/mol
InChI Key: XHBPKCCCRKNCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydroquinoline-4-carboxamide” is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both a carbazole and a quinoline moiety, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydroquinoline-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Carbazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Quinoline Synthesis: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.

    Coupling Reaction: The final step involves coupling the carbazole and quinoline moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the quinoline ring, potentially forming dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and carbazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of quinoline and carbazole are often studied for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. This compound may exhibit similar activities due to its structural features.

Medicine

Medicinal chemistry applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes, due to their unique electronic properties.

Mechanism of Action

The mechanism of action of “2-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydroquinoline-4-carboxamide” would depend on its specific biological target. Generally, compounds with similar structures may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate binding.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Carbamazepine: A carbazole derivative used as an anticonvulsant and mood stabilizer.

    Quinoline: A basic structure found in many antimalarial drugs.

    Carbazole: Known for its use in organic light-emitting diodes (OLEDs) and as a building block in pharmaceuticals.

Uniqueness

The uniqueness of “2-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydroquinoline-4-carboxamide” lies in its combined carbazole and quinoline structure, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

2-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-quinoline-4-carboxamide

InChI

InChI=1S/C22H19N3O2/c26-20-12-16(14-7-2-3-9-17(14)23-20)22(27)25-19-11-5-8-15-13-6-1-4-10-18(13)24-21(15)19/h1-4,6-7,9-10,12,19,24H,5,8,11H2,(H,23,26)(H,25,27)

InChI Key

XHBPKCCCRKNCQV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4=CC(=O)NC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.